molecular formula C18H16N4O B150673 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- CAS No. 139339-10-9

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-

Cat. No. B150673
M. Wt: 304.3 g/mol
InChI Key: IVFZIPBPUJKWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. In addition, this compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- have been studied extensively. This compound has been found to induce apoptosis in cancer cells, and has been shown to inhibit the growth and proliferation of various types of cancer cells. In addition, this compound has also been shown to exhibit anti-inflammatory activity, and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, this compound is relatively easy to synthesize, and can be obtained in high yields using various methods. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-. One of the main areas of future research is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify its potential targets in cancer and inflammatory diseases. Furthermore, the potential toxicity of this compound needs to be further investigated, in order to determine its safety for use in humans. Finally, the potential use of this compound as a therapeutic agent in combination with other drugs needs to be explored, in order to identify potential synergistic effects.

Synthesis Methods

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- has been carried out using various methods. One of the most commonly used methods involves the reaction of 2-aminonicotinic acid with isobutyraldehyde in the presence of acetic anhydride and phosphorus pentoxide. This reaction leads to the formation of the intermediate compound, which is then cyclized using polyphosphoric acid to yield the final product.

Scientific Research Applications

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- has been found to have potential applications in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity, and has been studied for its potential use in the treatment of various types of cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

139339-10-9

Product Name

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

5-phenyl-3-propan-2-ylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C18H16N4O/c1-12(2)21-11-20-15-14-9-6-10-19-17(14)22(18(23)16(15)21)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI Key

IVFZIPBPUJKWHP-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Canonical SMILES

CC(C)N1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Other CAS RN

139339-10-9

synonyms

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl )-5-phenyl-

Origin of Product

United States

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